2-Phenylpyridine

描述

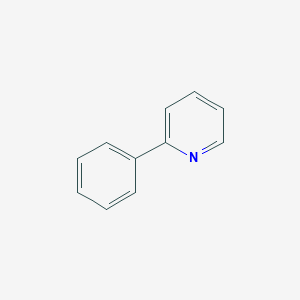

Structure

3D Structure

属性

IUPAC Name |

2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGHOUODWALEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074417 | |

| Record name | Pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 2-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1008-89-5 | |

| Record name | 2-Phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6S09838Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylpyridine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpyridine (2-PhPy), a heterocyclic aromatic organic compound, is a pivotal building block and ligand in a multitude of scientific disciplines. Its unique structure, comprising a pyridine (B92270) ring substituted with a phenyl group at the 2-position, imparts a set of electronic and steric properties that render it invaluable in materials science, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its toxicological profile. The content is intended to serve as a foundational resource for researchers and professionals engaged in work that intersects with this versatile compound.

Chemical Structure and Identification

This compound is an aromatic compound with the chemical formula C₁₁H₉N.[1] The molecule consists of a pyridine ring and a benzene (B151609) ring linked by a carbon-carbon single bond. This linkage allows for rotational freedom, but the molecule predominantly exists in a planar conformation to maximize conjugation.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 1008-89-5 | [3] |

| Molecular Formula | C₁₁H₉N | [1] |

| SMILES | c1ccc(cc1)-c2ccccn2 | |

| InChI | 1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H | |

| InChIKey | VQGHOUODWALEFC-UHFFFAOYSA-N | [2] |

Physicochemical Properties

This compound is a colorless to pale yellow viscous liquid or oil at room temperature.[1][2] It is characterized by a high boiling point and is sparingly soluble in water but miscible with many common organic solvents.[4][5]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 155.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Density | 1.086 g/mL at 25 °C | [1] |

| Boiling Point | 268-270 °C | [1] |

| Flash Point | 110 °C (closed cup) | |

| Refractive Index (n20/D) | 1.623 | [4] |

| Water Solubility | Low / Not miscible | [1][4] |

| Solubility in Organic Solvents | Fully miscible with ethanol, acetone, toluene (B28343), methylene (B1212753) chloride | [4] |

| Vapor Pressure | 0.0028 mmHg | [2] |

| pKa (Strongest Basic) | 4.43 | [5] |

Spectroscopic Properties

The structural elucidation and characterization of this compound are routinely performed using a variety of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Observed Values | Reference |

| ¹H NMR | Chemical shifts are observed in the aromatic region (approx. 7.0-8.7 ppm). Specific shifts (399.65 MHz, CDCl₃): δ 8.66, 7.98, 7.66, 7.64, 7.44, 7.38, 7.14 ppm. | [6] |

| ¹³C NMR | Signals corresponding to the 11 carbon atoms of the phenyl and pyridine rings are observed. | [2] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H stretching of aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic and aromatic systems. | [2][7] |

| UV-Vis Spectroscopy | Exhibits absorption maxima in the UV region, characteristic of its aromatic nature. Data available in methanol. | [8][9] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at m/z 155, corresponding to the molecular weight of the compound. | [2][8] |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. The classical approach involves the reaction of phenyllithium (B1222949) with pyridine.[1] More contemporary methods, such as the Suzuki-Miyaura cross-coupling, offer greater functional group tolerance and are widely used.[10]

Synthesis via Phenyl Lithium and Pyridine

This method involves the nucleophilic addition of phenyllithium to pyridine, followed by rearomatization.[1][11]

Experimental Protocol:

-

Preparation of Phenyllithium: In a three-necked flask under an inert atmosphere (e.g., nitrogen), place lithium metal (0.5 gram-atom) and dry ether (100 mL).[11]

-

Slowly add a solution of bromobenzene (B47551) (0.25 mole) in dry ether (50 mL) to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution gradually over 30 minutes.[11]

-

Reaction with Pyridine: Slowly introduce dry pyridine (0.5 mole) in dry toluene (100 mL) to the phenyllithium solution with stirring.[11]

-

Distill off the ether and heat the remaining suspension at 110 °C for 8 hours.[11]

-

Work-up: Cool the reaction mixture to approximately 40 °C and cautiously add water (35 mL). Separate the aqueous layer.[11]

-

Dry the toluene layer with pulverized potassium hydroxide (B78521) (20 g) for one hour.[11]

-

Purification: Distill the toluene layer under reduced pressure. The fraction boiling at 140°C/12 mm Hg is collected as this compound.[11]

Synthesis via Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-C bonds between a halide and a boronic acid.[12]

Caption: General workflow for Suzuki-Miyaura synthesis.

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask, add 2-chloropyridine (B119429) (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[12]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[12]

-

Under the inert atmosphere, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (3 mol%).[12]

-

Add degassed solvents, for example, a mixture of 1,4-dioxane (B91453) (6 mL) and water (2 mL), via syringe.[12]

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-18 hours.[12]

-

Work-up: After cooling, dilute the mixture with ethyl acetate (B1210297) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.[12]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[10]

Key Applications

This compound's bidentate coordination ability and photophysical properties make it a cornerstone in several advanced applications.[3]

Organic Light-Emitting Diodes (OLEDs)

This compound is a crucial ligand in the synthesis of highly fluorescent and phosphorescent metal complexes, particularly with iridium(III) and platinum(II).[1] The resulting cyclometalated complexes, such as fac-tris(this compound)iridium(III) (Ir(ppy)₃), are highly efficient phosphorescent emitters used in the emissive layer of OLEDs for displays and lighting.[1][14] The ligand structure significantly influences the emission color, efficiency, and stability of the OLED device.[1]

Catalysis

In coordination chemistry, this compound acts as an effective bidentate ligand, forming stable complexes with various transition metals.[3] These complexes are employed as catalysts in a range of organic transformations, including:

-

Cross-Coupling Reactions: Ligands based on this compound can enhance the yield and selectivity of reactions like Suzuki and Heck couplings.[3]

-

C-H Activation/Functionalization: The pyridyl nitrogen can act as a directing group, facilitating the regioselective activation and functionalization of the C-H bonds on the phenyl ring by metals like palladium and ruthenium.[15][16] This has opened new synthetic routes to complex substituted biaryls.

Caption: C-H activation catalytic cycle.[15]

Medicinal and Pharmaceutical Chemistry

The this compound scaffold is present in various biologically active molecules and serves as a valuable starting point in drug discovery.[17] It has been explored for its potential in developing therapeutic agents for:

-

Oncology: Certain derivatives have shown anti-cancer properties.[17]

-

Neurological Disorders: The structure is being investigated for compounds targeting neurological diseases.[17][18]

-

Agrochemicals: Its derivatives are also used in the synthesis of agrochemicals for crop protection.[17]

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][19]

Table 4: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary.[20]

-

Storage: Store in a cool, dry place in a tightly sealed container. It is stable under normal conditions but incompatible with strong oxidizing agents.[4][20]

-

First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[19][20]

Conclusion

This compound is a compound of significant scientific and commercial importance. Its utility as a ligand in OLEDs and catalysis, and as a scaffold in medicinal chemistry, is well-established and continues to be an active area of research. A thorough understanding of its properties, synthesis, and handling is essential for any scientist or researcher working with this versatile molecule. This guide has provided a detailed overview of these core aspects to support ongoing and future innovations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1008-89-5 [chemicalbook.com]

- 5. Showing Compound this compound (FDB004404) - FooDB [foodb.ca]

- 6. This compound(1008-89-5) 1H NMR [m.chemicalbook.com]

- 7. Pyridine, 2-phenyl- [webbook.nist.gov]

- 8. Pyridine, 2-phenyl- [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The Molecular Origin of Anisotropic Emission in an Organic Light-Emitting Diode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

- 20. This compound(1008-89-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2-Phenylpyridine: A Technical Guide for Researchers

CAS Number: 1008-89-5 Molecular Formula: C₁₁H₉N Molecular Weight: 155.20 g/mol [1][2][3][4]

This guide provides an in-depth overview of 2-phenylpyridine, a pivotal compound in modern chemistry, with a focus on its synthesis, applications, and reaction mechanisms. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1008-89-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₉N | [1][2][5] |

| Molecular Weight | 155.20 g/mol | [1][2] |

| Appearance | Colorless or yellow liquid/oil | [6][7] |

| Density | 1.086 g/mL at 25 °C | [2][7] |

| Boiling Point | 268-270 °C | [2][7] |

| Refractive Index (n20/D) | 1.623 | [2] |

Synthesis Protocols

This compound can be synthesized through various methods. Two common and effective protocols are detailed below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of this compound, involving the reaction of a pyridine (B92270) derivative with an organoboron compound, catalyzed by a palladium complex.[8][9] A general protocol is as follows:

Materials:

-

2-Bromopyridine (B144113) (1.0 mmol, 1 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2 equiv.)

-

Toluene (B28343) (5 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere using argon or nitrogen.

-

Reagent Addition: Add 2-bromopyridine, phenylboronic acid, sodium carbonate, and the palladium catalyst to the flask.

-

Solvent Addition: Introduce the solvent mixture of toluene, ethanol, and water.

-

Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 2-bromopyridine is fully consumed (typically within 4-12 hours).

-

Workup: After cooling the reaction to room temperature, dilute it with ethyl acetate (B1210297) (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and then remove the solvent under reduced pressure with a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.[2]

Synthesis from Pyridine and Phenyllithium (B1222949)

An alternative synthesis route involves the reaction of pyridine with phenyllithium.[7]

Experimental Protocol:

-

Preparation of Phenyllithium: In a three-necked flask under a dry nitrogen atmosphere, react lithium metal with bromobenzene (B47551) in dry ether to prepare phenyllithium.

-

Reaction with Pyridine: Slowly add a solution of dry pyridine in dry toluene to the phenyllithium solution.

-

Reflux: Distill off the ether and heat the remaining mixture at 110°C for eight hours.

-

Quenching and Extraction: Cool the reaction mixture and cautiously add water. Separate the toluene layer.

-

Drying and Distillation: Dry the toluene layer with pulverized potassium hydroxide (B78521) and then distill it. The fraction boiling up to 150°C at atmospheric pressure is removed, and the residue is distilled under vacuum to yield this compound.[5]

Core Applications

This compound's unique structure makes it a valuable ligand in coordination chemistry, forming stable complexes with transition metals. This property is leveraged in several advanced applications.

Catalysis

This compound is a key ligand in catalysis, particularly for cross-coupling reactions, C-H activation, polymerization, and asymmetric synthesis.[1] Its bidentate coordination to a metal center leads to robust and selective catalytic systems.[1] Palladium-catalyzed C-H functionalization at the ortho-position of this compound is a significant area of research with applications in the synthesis of pharmaceuticals, agrochemicals, and natural products.[4]

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are important precursors for highly fluorescent metal complexes, such as iridium(III) complexes, which are used as phosphorescent emitters in OLEDs.[7] The photophysical properties of these complexes can be tuned, for instance, by the fluorination of the this compound ligand.[7]

Agrochemicals

Derivatives of this compound have been synthesized and shown to exhibit insecticidal activity against various pests.[3][10] For example, certain this compound derivatives containing N-phenylbenzamide moieties have demonstrated significant inhibition against Mythimna separata.[3][10]

Signaling Pathways and Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and developing new applications.

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Copper-Catalyzed C-H Acyloxylation

A plausible mechanism for the copper-catalyzed ortho-acyloxylation of this compound involves the oxidation of Cu(I) to Cu(II), which then reacts with a carboxylic acid to form a cupric benzoate. This intermediate then proceeds through a C-H activation step to yield the final acyloxylated product.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. This compound Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Phenylpyridine from Pyridine and Phenyllithium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylpyridine from pyridine (B92270) and phenyllithium (B1222949). This reaction, a classic example of nucleophilic addition to a heteroaromatic ring, is a fundamental transformation in organic chemistry with applications in the synthesis of pharmaceuticals, functional materials, and ligands for catalysis. This document details the reaction mechanism, provides a thorough experimental protocol, summarizes quantitative data, and discusses potential byproducts.

Reaction Mechanism and Principles

The synthesis of this compound from pyridine and phenyllithium proceeds via a nucleophilic addition-elimination mechanism. This reaction is analogous to the Chichibabin reaction, but utilizes a more reactive organolithium reagent in place of sodium amide. The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles like phenyllithium.

The reaction can be broken down into two key steps:

-

Nucleophilic Addition: The phenyllithium acts as a potent nucleophile, with the phenyl anion attacking the electrophilic C2 position of the pyridine ring. This attack is favored at the C2 (and C6) position due to the ability of the nitrogen atom to stabilize the resulting negative charge in the intermediate. This step leads to the formation of a lithium salt of 1,2-dihydro-2-phenylpyridine, a key intermediate. The addition is typically an exothermic process.

-

Elimination (Aromatization): The 1,2-dihydro-2-phenylpyridine intermediate is unstable and rearomatizes to form the final product, this compound. This is achieved through the elimination of lithium hydride (LiH). This step often requires heating to overcome the activation energy for the elimination process.

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound can be influenced by various reaction parameters. The following table summarizes reported yields under different experimental conditions. The purity of reagents, particularly the dryness of pyridine and the quality of the phenyllithium, is crucial for achieving optimal yields[1].

| Phenyllithium Preparation | Solvent System | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| From Bromobenzene (B47551) and Lithium | Ether / Toluene (B28343) | 110 | 8 | 40-49 | Organic Syntheses, 1938[1] |

| Halide-free Phenyllithium | Ether | Not specified | Not specified | 18.6 (for 3-methylpyridine) | Can. J. Chem., 1963[2] |

| In presence of excess LiBr | Ether | Not specified | Not specified | Lower than standard | Can. J. Chem., 1963[2] |

Detailed Experimental Protocols

This section provides a detailed experimental protocol adapted from a well-established procedure reported in Organic Syntheses.

Materials and Equipment

-

Reagents:

-

Lithium metal

-

Bromobenzene (dry)

-

Pyridine (rigorously dried)[1]

-

Diethyl ether (anhydrous)

-

Toluene (anhydrous)

-

Potassium hydroxide (B78521) (pulverized)

-

Nitrogen gas (dry)

-

-

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Thermometer

-

Heating mantle

-

Distillation apparatus (including a modified Claisen flask with a fractionating column)

-

Separatory funnel

-

Filtration apparatus

-

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

Part A: Preparation of Phenyllithium

-

Assemble a 1 L three-necked flask equipped with a dropping funnel, a mechanical stirrer, a reflux condenser protected by a drying tube, and a nitrogen inlet. The entire apparatus must be thoroughly dried.

-

Introduce 3.5 g (0.5 gram-atom) of lithium metal, cut into small pieces, and 100 mL of anhydrous diethyl ether into the flask.

-

Prepare a solution of 40 g (0.25 mole) of dry bromobenzene in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Start the stirrer and add approximately 10 mL of the bromobenzene solution to the flask. A vigorous reaction should commence. If the reaction does not start, gentle warming may be required. Once the reaction begins, the heat source should be removed.

-

Add the remainder of the bromobenzene solution dropwise over a period of 30 minutes, maintaining a gentle reflux. The lithium metal should largely dissolve. The yield of phenyllithium is typically around 75%[1].

Part B: Reaction with Pyridine

-

Prepare a solution of 40 g (0.5 mole) of rigorously dried pyridine in 100 mL of anhydrous toluene.

-

Slowly add the pyridine solution from the dropping funnel to the stirred phenyllithium solution.

-

After the addition is complete, distill the diethyl ether from the reaction mixture. This can be facilitated by running warm water through the condenser jacket[1].

-

Heat the remaining suspension at an internal temperature of 110°C with continuous stirring for 8 hours.

Part C: Work-up and Purification

-

Cool the reaction mixture to approximately 40°C and cautiously add 35 mL of water.

-

Filter the mixture if necessary to remove any unreacted lithium particles, which can hinder layer separation[1].

-

Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

-

Dry the upper toluene layer with 20 g of pulverized potassium hydroxide for one hour.

-

Carefully distill the dried toluene solution. First, remove the low-boiling fractions at atmospheric pressure up to 150°C.

-

Distill the residue under vacuum. The fraction boiling at 140°C/12 mmHg is collected as this compound. The reported yield is 15.5–19 g (40–49% of the theoretical amount)[1].

Byproducts and Side Reactions

The reaction of phenyllithium with pyridine is generally clean, with this compound being the major product. No formation of 4-phenylpyridine (B135609) is typically observed[3][4]. However, the intermediate 1,2-dihydro-2-phenylpyridyllithium is a reactive species and can participate in side reactions if other electrophiles are present.

For instance, if the reaction mixture is quenched with benzophenone (B1666685) instead of water, a byproduct, likely 4-diphenylhydroxymethyl-2-phenylpyridine, can be formed[2][5]. This occurs through the addition of the dihydropyridyllithium intermediate to the benzophenone, followed by oxidation and rearrangement. This observation provides strong evidence for the existence of the dihydropyridine (B1217469) intermediate.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 399.65 MHz): δ 8.66 (d, 1H), 7.98 (d, 2H), 7.66 (td, 1H), 7.44 (t, 2H), 7.38 (t, 1H), 7.14 (ddd, 1H) ppm.

-

¹³C NMR: The spectrum will show characteristic signals for the phenyl and pyridine rings.

-

-

Mass Spectrometry (MS):

-

The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 155, corresponding to the molecular weight of this compound[6].

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyridine and phenyl rings, and C-H out-of-plane bending vibrations.

-

This guide provides a detailed framework for the synthesis and understanding of this compound formation from pyridine and phenyllithium. For researchers and professionals in drug development, mastering such fundamental reactions is key to the successful synthesis of novel and complex molecular architectures.

References

Spectroscopic Profile of 2-Phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-phenylpyridine (CAS No. 1008-89-5), a vital heterocyclic building block in medicinal chemistry and materials science. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for this compound, facilitating structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here were obtained in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.66 - 8.70 | d (doublet) | 1H | Pyridine H6 |

| 7.98 | m (multiplet) | 2H | Phenyl H2', H6' |

| 7.64 - 7.66 | m (multiplet) | 2H | Pyridine H3, H4 |

| 7.38 - 7.44 | m (multiplet) | 2H | Phenyl H3', H5' |

| 7.14 | m (multiplet) | 2H | Pyridine H5, Phenyl H4' |

Data sourced from a 400 MHz spectrum in CDCl₃. Assignment is based on typical chemical shifts and coupling patterns for substituted aromatic rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | Pyridine C2 |

| 149.6 | Pyridine C6 |

| 139.4 | Phenyl C1' |

| 136.7 | Pyridine C4 |

| 128.9 | Phenyl C3', C5' |

| 128.7 | Phenyl C2', C6' |

| 126.9 | Phenyl C4' |

| 122.1 | Pyridine C5 |

| 120.6 | Pyridine C3 |

Data sourced from a 101 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes within the molecule. The following table lists characteristic absorption bands for this compound.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3034 | Medium | Aromatic C-H Stretch |

| 1599 | Strong | C=C Aromatic Ring Stretch |

| 1580 | Strong | C=N Aromatic Ring Stretch |

| 1470 | Strong | C=C Aromatic Ring Stretch |

| 1413 | Medium | In-plane C-H Bend |

| 752 | Strong | Out-of-plane C-H Bend (Ortho-disubstituted) |

| 732 | Strong | Out-of-plane C-H Bend |

Note: This data is representative for the this compound scaffold, based on the spectrum of a closely related organometallic complex.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 155 | 99.99 | [M]⁺ (Molecular Ion) |

| 154 | 100.00 (Base Peak) | [M-H]⁺ |

| 77 | 18.20 | [C₆H₅]⁺ (Phenyl cation) |

The molecular weight of this compound is 155.20 g/mol .[3] The mass spectrum shows a prominent molecular ion peak at m/z 155.[4]

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Dissolution : Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Ensure complete dissolution, using gentle vortexing if necessary.

-

Filtration and Transfer : To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube.

-

Internal Standard : If quantitative analysis or precise chemical shift referencing is needed, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for calibration.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming : The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be an automated or manual process.

-

Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.

-

Infrared (IR) Spectroscopy Protocol

This protocol describes the thin solid film method, suitable for non-volatile solids.

-

Sample Preparation : Place a small amount (approx. 10-50 mg) of solid this compound into a small vial.

-

Dissolution : Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to completely dissolve the solid.[5]

-

Film Deposition : Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5]

-

Solvent Evaporation : Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. The quality of the film can be visually inspected; it should be translucent.[5]

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

If peaks are too intense (saturated), the film is too thick and should be remade with a more dilute solution. If peaks are too weak, add another drop of the solution and re-dry.[5]

-

-

Cleaning : After analysis, clean the salt plate thoroughly with a suitable solvent and return it to a desiccator to prevent fogging from atmospheric moisture.

Mass Spectrometry Protocol

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Sample Introduction : The sample is introduced into the mass spectrometer. In a GC-MS system, the sample is first injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source.

-

Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral radicals.

-

Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and directed into a mass analyzer. The analyzer (e.g., a quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : A detector at the end of the mass analyzer records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is assigned a value of 100% and is known as the base peak.

Workflow Visualization

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

- 1. Pyridine, 2-phenyl- [webbook.nist.gov]

- 2. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. iopenshell.usc.edu [iopenshell.usc.edu]

An In-depth Technical Guide to the Solubility and Physical Properties of 2-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-phenylpyridine, a heterocyclic aromatic compound of significant interest in materials science and pharmaceutical research. This document details its solubility in various solvents, key physical constants, and the experimental methodologies for their determination.

Core Physical and Chemical Properties

This compound (C₁₁H₉N) is a colorless to pale yellow viscous liquid at room temperature.[1] Its structure, consisting of a phenyl group substituted at the 2-position of a pyridine (B92270) ring, imparts a unique combination of polarity and aromaticity that governs its physical properties and solubility characteristics.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference. These values are critical for its application in synthesis, materials science, and drug design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉N | [2] |

| Molar Mass | 155.20 g/mol | |

| Appearance | Colorless to yellow viscous liquid | [3] |

| Melting Point | -5 °C | [4][5] |

| Boiling Point | 268-270 °C (at 760 mmHg) | [4][6] |

| 140 °C (at 12 mmHg) | [7] | |

| Density | 1.086 g/mL (at 25 °C) | [4][6] |

| Refractive Index (n²⁰/D) | 1.623 - 1.624 | [4][6] |

| pKa (strongest basic) | 4.43 - 4.48 | [7] |

| Vapor Pressure | 0.0111 mmHg (at 25 °C) | [5] |

| Flash Point | >110 °C (>230 °F) | [5][8] |

Solubility Profile

The solubility of this compound is dictated by the "like dissolves like" principle. The presence of the aromatic rings makes it soluble in many organic solvents, while the nitrogen atom in the pyridine ring allows for some interaction with polar solvents.

| Solvent Type | Solvent | Qualitative Solubility | Reference(s) |

| Polar Protic | Water | Slightly soluble / Not miscible | [1][2][7] |

| Ethanol | Miscible / Fully miscible | [2][9] | |

| Methanol | Soluble | [9] | |

| Polar Aprotic | Acetone | Fully miscible | [2][9] |

| Acetonitrile | Soluble | [9] | |

| Nonpolar | Toluene (B28343) | Fully miscible | [2][9] |

| Dichloromethane (DCM) | Fully miscible | [2][9] | |

| Diethyl Ether | Miscible | [9] | |

| Hexane | Soluble | [9] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a standard synthesis procedure for this compound.

Determination of Melting Point (Thiele Tube Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For compounds like this compound, which is a liquid at room temperature, this protocol would be applicable for determining the melting point of its solid form at low temperatures.

Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Bunsen burner or heating mantle

-

Rubber band or wire to attach the capillary tube to the thermometer

-

Sample of the organic compound

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered and packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The thermometer and attached capillary tube are inserted into the Thiele tube, which is filled with a high-boiling point oil to a level above the side-arm.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. The design of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.[4]

-

Observation: The temperature is monitored closely. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.[4] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Materials:

-

Small test tube or fusion tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube with oil bath or a heating block)

-

Sample of the liquid organic compound

Procedure:

-

A small amount of the liquid (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer.

-

The apparatus is heated. Initially, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

As the liquid reaches its boiling point, a rapid and continuous stream of bubbles will be observed.

-

The heating is then stopped, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.

Materials:

-

Pycnometer

-

Analytical balance (with high precision)

-

Thermometer

-

The liquid sample (this compound)

-

Deionized water (for calibration)

Procedure:

-

Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with deionized water and weighed again at a specific temperature. The volume of the pycnometer is calculated using the known density of water at that temperature.

-

Measurement: The pycnometer is emptied, dried, and then filled with the liquid sample (this compound).

-

The filled pycnometer is weighed at the same temperature as the calibration.

-

Calculation: The mass of the liquid sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[8][11]

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of phenyllithium (B1222949) with pyridine.[7]

Materials:

-

Lithium metal

-

Dry ether

-

Dry pyridine

-

Dry toluene

-

Three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen atmosphere setup

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, lithium metal is reacted with bromobenzene in dry ether to prepare phenyllithium.

-

A solution of dry pyridine in dry toluene is then slowly added to the phenyllithium solution.

-

The ether is distilled off, and the remaining mixture is heated at 110 °C for several hours.

-

After cooling, water is cautiously added to quench the reaction.

-

The organic layer (toluene) is separated, dried with potassium hydroxide, and then distilled.

-

The final product, this compound, is purified by vacuum distillation.[7]

Visualizations

The following diagrams illustrate key experimental workflows related to this compound.

Caption: Workflow for the synthesis of this compound from phenyllithium and pyridine.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. byjus.com [byjus.com]

- 3. mdpi.com [mdpi.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. pennwest.edu [pennwest.edu]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. calnesis.com [calnesis.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. m.youtube.com [m.youtube.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine, a seemingly simple aromatic heterocycle with the chemical formula C₁₁H₉N, has emerged as a cornerstone in modern chemistry.[1] Its unique structural and electronic properties have paved the way for groundbreaking advancements in materials science, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and the expanding applications of this pivotal molecule.

The Dawn of this compound: Early Synthesis

While pinpointing the absolute first synthesis of any chemical compound can be a challenge, one of the earliest, most well-documented, and widely recognized methods for preparing this compound was published in Organic Syntheses in 1938 by J. C. W. Evans and C. F. H. Allen.[1][2] This procedure, which involves the reaction of phenyllithium (B1222949) with pyridine (B92270), has been a foundational method for accessing this important scaffold.[1][2]

The Evans and Allen Synthesis (1938)

The reaction proceeds via the nucleophilic addition of phenyllithium to the pyridine ring. This method, while effective, requires the handling of pyrophoric organolithium reagents and strictly anhydrous conditions.

Experimental Protocol: Synthesis of this compound via Phenyllithium and Pyridine [2]

-

Preparation of Phenyllithium: In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser protected by a moisture trap, 3.5 g of lithium metal is added to 100 mL of dry diethyl ether under a nitrogen atmosphere. A solution of 40 g of bromobenzene (B47551) in 50 mL of dry diethyl ether is added dropwise to initiate the formation of phenyllithium.

-

Reaction with Pyridine: After the formation of phenyllithium, a solution of 40 g of dry pyridine in 100 mL of dry toluene (B28343) is slowly introduced from the dropping funnel with continuous stirring.

-

Workup and Purification: The ether is distilled off, and the remaining mixture is heated at 110°C for eight hours. After cooling, water is cautiously added. The organic layer is separated, dried with potassium hydroxide, and distilled under reduced pressure to yield this compound.

The Evolution of Synthetic Methodologies

Since the pioneering work of Evans and Allen, numerous synthetic routes to this compound and its derivatives have been developed, often offering improved yields, milder reaction conditions, and greater functional group tolerance. These modern methods are broadly categorized into cross-coupling reactions and single-step cyclization strategies.

Modern Synthetic Approaches: A Comparative Overview

| Synthetic Method | Key Reagents & Catalyst | Typical Reaction Conditions | Yield (%) | Key Advantages | Reference(s) |

| Evans and Allen Synthesis | Phenyllithium, Pyridine | Diethyl ether, Toluene, 110°C, 8 h | 40-49 | Historical significance, readily available starting materials. | [2] |

| Suzuki-Miyaura Coupling | 2-Bromopyridine (B144113), Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene, Ethanol (B145695), Water, 100°C, 4-12 h | High | High functional group tolerance, commercially available reagents. | [3] |

| Negishi Coupling | 2-Halopyridine, Phenylzinc reagent, Pd or Ni catalyst | THF, Reflux | High | Mild reaction conditions, high yields. | [4][5][6][7] |

| Single-Step Vapor Phase Cyclization | Acetophenone, Ethanol, Formaldehyde (B43269), Ammonia (B1221849), Zeolite catalyst (e.g., CoHY) | Vapor phase, 400°C | ~35 (of this compound) | Environmentally friendly, single-step process. | [8][9] |

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling [3]

-

Reaction Setup: To a reaction flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Solvent Addition and Reaction: Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). Heat the mixture to 100°C with vigorous stirring and monitor the reaction by thin-layer chromatography.

-

Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

The Rise to Prominence: Key Applications of this compound

The history of this compound is not just one of synthesis but also of the discovery of its remarkable applications, which have had a profound impact on technology and science.

A Luminary in Materials Science: Organic Light-Emitting Diodes (OLEDs)

A pivotal moment in the history of this compound was the development of fac-tris(this compound)iridium(III), commonly known as Ir(ppy)₃.[1][10] This organometallic complex was found to be a highly efficient green phosphorescent emitter, a discovery that has been instrumental in the advancement of OLED technology.[10][11] The cyclometalated structure, where the phenyl and pyridine rings of the this compound ligand coordinate to the iridium center, is key to its unique photophysical properties.[1]

A Workhorse in Catalysis: C-H Activation

This compound has become a model substrate and a crucial directing group in the field of C-H bond activation.[12] The nitrogen atom of the pyridine ring coordinates to a transition metal catalyst, positioning the metal in close proximity to the ortho C-H bond of the phenyl ring, facilitating its cleavage and subsequent functionalization.[12] This has enabled the development of a vast array of novel chemical transformations.[13]

A Scaffold of Interest in Drug Discovery

The pyridine ring is a common motif in many pharmaceuticals, and the this compound scaffold has attracted significant interest in medicinal chemistry.[14] Derivatives of this compound have been investigated for a range of biological activities, including as potential anticancer and anti-inflammatory agents.[14][15] While a blockbuster drug featuring this core has yet to emerge, the structural rigidity and synthetic accessibility of the this compound scaffold make it a valuable platform for the design of new therapeutic agents.[16]

Visualizing the Chemistry of this compound

To better illustrate the key concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow of the Evans and Allen synthesis of this compound.

Caption: Key components of the Suzuki-Miyaura coupling for this compound synthesis.

Caption: A simplified catalytic cycle for palladium-catalyzed C-H activation of this compound.

Caption: Basic architecture of an OLED device incorporating Ir(ppy)₃ in the emissive layer.

Conclusion

From its early synthesis in the 1930s to its current status as a molecule of immense industrial and academic importance, the journey of this compound is a testament to the power of fundamental chemical research. Its story continues to unfold as scientists and researchers find new ways to harness its unique properties, promising further innovations in electronics, catalysis, and medicine. This guide has provided a technical overview of its discovery and history, offering a valuable resource for those working at the forefront of chemical science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A single step synthesis of this compound from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A single step synthesis of this compound from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ossila.com [ossila.com]

- 11. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Reactivity of 2-Phenylpyridine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpyridine (2-ppy) is a cornerstone C^N-type ligand and versatile building block in modern organic and organometallic chemistry. Its unique electronic and structural properties, characterized by a pyridine (B92270) ring acting as a robust directing group, facilitate a range of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of this compound, with a primary focus on its celebrated role in C-H activation and cyclometalation reactions. Additionally, its participation in cross-coupling, electrophilic, and nucleophilic substitution reactions is explored. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and mechanistic visualizations to aid researchers in the strategic application of this compound in synthetic chemistry and materials science.

Core Reactivity: Pyridine-Directed C-H Activation and Cyclometalation

The most prominent feature of this compound's reactivity is the facile activation of the C-H bond at the ortho-position of the phenyl ring, directed by the coordinating nitrogen atom of the pyridine moiety. This process, often termed cyclometalation, leads to the formation of a stable five-membered metallacycle, which is a key intermediate in a multitude of catalytic C-C and C-heteroatom bond-forming reactions.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis has been extensively employed for the ortho-functionalization of this compound. A variety of coupling partners can be introduced at the C2' position, showcasing the versatility of this methodology.

Table 1: Selected Palladium-Catalyzed Ortho-Functionalization of this compound

| Entry | Functionalization | Catalyst (mol%) | Coupling Partner | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Arylation | Pd(OAc)₂ (10) | K-aryltrifluoroborate (2.5 equiv) | Cu(OAc)₂ (3 equiv), p-benzoquinone (2 equiv) | 1,4-dioxane (B91453) | 120 | up to 89 | [1] |

| 2 | Arylation | Pd(OAc)₂ (5) | Aryltrimethoxysilane (1.5 equiv) | AgF (2 equiv), p-benzoquinone (2 equiv) | 1,4-dioxane | 120 | up to 85 | [2][3] |

| 3 | Alkylation | Pd(OAc)₂ (5) | Alkyl iodide (2 equiv) | Ag₂CO₃ (2 equiv) | Toluene | 120 | up to 88 | [4] |

| 4 | Acylation | Pd(OAc)₂ (5) | Carboxylic acid (1.2 equiv) | TFAA (1.5 equiv) | Toluene | 110 | 82 | [5] |

| 5 | Sulfonylation | Pd(CH₃CN)₂Cl₂ (5) | p-tolyl sulfonyl chloride (1.2 equiv) | K₂CO₃ (2 equiv) | 1,4-dioxane | 120 | 82 | [6] |

| 6 | Thiolation | Pd(MeCN)₂Cl₂ (5) | (Ethoxycarbonyl)difluoromethylsulfenamide (1.2 equiv) | AgOAc (2 equiv), PhCOCl (2 equiv) | DMF | 80 | 74 | [6] |

Iridium and Rhodium-Catalyzed C-H Activation

Iridium and rhodium complexes are also highly effective in mediating the C-H activation of this compound. Kinetic studies have shown that substrates with electron-donating substituents on the phenyl ring react faster, which is consistent with an electrophilic C-H activation mechanism.[7][8]

Experimental Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Arylation of this compound with Potassium Aryltrifluoroborates[1]

To an oven-dried screw-capped vial is added this compound (1.0 equiv), potassium aryltrifluoroborate (2.5 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3.0 equiv), and p-benzoquinone (2.0 equiv). The vial is sealed and evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous 1,4-dioxane is added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the ortho-arylated this compound.

Mechanistic Visualization: Palladium-Catalyzed C-H Arylation

The catalytic cycle for the palladium-catalyzed ortho-arylation of this compound typically involves C-H activation to form a palladacycle, followed by oxidative addition of the coupling partner (or transmetalation), and reductive elimination to furnish the product and regenerate the active palladium species.

This compound in the Synthesis of Organometallic Complexes

This compound is a premier ligand in the synthesis of highly stable and luminescent iridium(III) and platinum(II) complexes, which are pivotal in the development of organic light-emitting diodes (OLEDs).

Iridium(III) Complexes

The reaction of iridium trichloride (B1173362) with this compound proceeds via cyclometalation to give a chloride-bridged dimer, which can be further reacted with an ancillary ligand (e.g., acetylacetonate, acac) to yield monomeric complexes like [Ir(ppy)₂(acac)]. The facial isomer, fac-Ir(ppy)₃, is a highly efficient green phosphorescent emitter.

Table 2: Photophysical Properties of Selected Iridium(III) Complexes of this compound Derivatives

| Complex | λₑₘ (nm) in CH₂Cl₂ | Quantum Yield (Φ) | Lifetime (µs) | Reference |

| fac-Ir(ppy)₃ | 510 | ~0.4 | 1.9 | [9] |

| [Ir(ppy)₂(acac)] | 512 | 0.11 | 0.6 | [10] |

| [Ir(F₂ppy)₂(acac)] | 470, 498 | 0.58 | 1.1 | [11] |

Note: F₂ppy = 2-(2,4-difluorophenyl)pyridine

Experimental Protocol 2: Synthesis of [Ir(ppy)₂(acac)][8][10]

A mixture of IrCl₃·3H₂O (1.0 equiv) and this compound (2.5 equiv) in a 3:1 mixture of 2-ethoxyethanol (B86334) and water is heated at reflux under an argon atmosphere for 24 hours. The resulting yellow precipitate, the chloride-bridged dimer [Ir(ppy)₂(µ-Cl)]₂, is collected by filtration, washed with methanol (B129727) and diethyl ether, and dried.

The dimer (1.0 equiv), acetylacetone (B45752) (3.0 equiv), and anhydrous K₂CO₃ (5.0 equiv) are then suspended in 2-ethoxyethanol. The mixture is heated at reflux under argon for 16-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, and the solution is washed with water. The organic layer is dried over MgSO₄ and concentrated. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/hexane) to give [Ir(ppy)₂(acac)] as a yellow solid.

Platinum(II) Complexes

Similar to iridium, platinum(II) forms stable cyclometalated complexes with this compound. The reaction of potassium tetrachloroplatinate(II) with this compound yields the chloride-bridged dimer [Pt(ppy)(µ-Cl)]₂, a versatile precursor for a range of monomeric Pt(II) complexes.[11][12] These complexes often exhibit interesting photophysical properties, including aggregation-induced emission.

Experimental Protocol 3: Synthesis of the [Pt(ppy)(µ-Cl)]₂ Dimer[12]

Potassium tetrachloroplatinate(II) (1.0 equiv) and this compound (1.0 equiv) are dissolved in a mixture of acetic acid and water. The solution is heated at reflux for several hours, during which a yellow precipitate forms. The reaction mixture is cooled, and the solid is collected by filtration, washed with water and ethanol, and dried under vacuum to yield the [Pt(ppy)(µ-Cl)]₂ dimer.

Cross-Coupling Reactions

When functionalized with a halide or a boron-containing group, this compound can participate in standard cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures.

Suzuki-Miyaura Coupling

2-Halophenylpyridines can be coupled with boronic acids or their esters, and conversely, this compound boronic acids can be coupled with aryl or heteroaryl halides. The challenge in coupling 2-pyridyl boronates lies in their propensity for protodeboronation, which can be overcome by using specific boron derivatives like lithium triisopropyl 2-pyridylboronates.[7]

Experimental Protocol 4: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromophenylpyridine[13]

To an oven-dried reaction vessel, add the 2-bromophenylpyridine derivative (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv) or K₃PO₄ (2.2 equiv). Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%). The vessel is sealed and purged with an inert gas. A suitable solvent system (e.g., 1,4-dioxane/water 4:1) is added. The reaction mixture is heated to 90-100 °C with vigorous stirring for 12-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Mechanistic Visualization: Suzuki-Miyaura Coupling

The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves oxidative addition, transmetalation, and reductive elimination.

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

The pyridine ring in this compound is electron-deficient and generally deactivated towards electrophilic aromatic substitution. Reactions such as nitration or halogenation typically require harsh conditions and proceed with low yields. The phenyl ring, being more electron-rich, is the more likely site for electrophilic attack. The directing effect of the pyridyl substituent on the phenyl ring is complex, but substitution at the para position is often observed. For instance, electrophilic bromination of some activated aromatic substrates can be achieved using N-bromosuccinimide (NBS).[5]

Experimental Protocol 5: General Procedure for Electrophilic Bromination[5][14]

To a solution of the this compound derivative (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or acetic acid at room temperature is added N-bromosuccinimide (1.0 equiv) in one portion. The resulting mixture is stirred, possibly with heating (e.g., to 60 °C), for a few hours. The reaction is then quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The product is purified by column chromatography.

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halide) is present at the C2 or C6 position of the pyridine ring. The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged Meisenheimer complex intermediate.[13]

Experimental Protocol 6: General Procedure for Nucleophilic Amination of a 2-Chloro-6-phenylpyridine[15][16]

To a reaction vial, add the 2-chloro-6-phenylpyridine (B81201) derivative (1.0 equiv), the desired amine (1.2-1.5 equiv), and a base such as potassium fluoride (B91410) or potassium carbonate. A suitable solvent (e.g., PEG 400, DMSO, or isopropanol) is added. The vial is sealed, and the mixture is heated (e.g., to 120 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.

Conclusion

This compound exhibits a rich and diverse reactivity profile, dominated by its propensity for pyridine-directed C-H activation at the ortho-phenyl position. This characteristic has established it as a privileged scaffold in transition metal catalysis and a critical component in the synthesis of advanced materials, particularly for OLED applications. While its participation in classical cross-coupling, electrophilic, and nucleophilic substitution reactions is also possible, these transformations are often less facile and require careful optimization of reaction conditions. This guide has provided a foundational understanding of the core reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams, to facilitate its effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and electrochemiluminescent properties of cyclometalated platinum(ii) complexes with substituted this compound ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantum Chemical Design Guidelines for Absorption and Emission Color Tuning of fac-Ir(ppy)3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, characterization and electrochemiluminescent properties of cyclometalated platinum(II) complexes with substituted this compound ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]

- 13. benchchem.com [benchchem.com]

The Electronic Landscape of 2-Phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core electronic properties of 2-Phenylpyridine (ppy), a key building block in materials science, particularly in the development of organic light-emitting diodes (OLEDs). This document details its molecular orbital characteristics, photophysical behavior, and the experimental and computational methodologies used for their determination.

Core Electronic Properties

This compound's electronic structure is characterized by a non-coplanar arrangement of its phenyl and pyridine (B92270) rings in the ground state, with a dihedral angle of approximately 21°.[1] This twisted conformation arises from a balance between the stabilizing π-conjugation that favors planarity and the steric hindrance between the ortho-hydrogens of the two rings which opposes it.[1] This structure dictates its fundamental electronic properties, which are crucial for its applications in optoelectronic devices.[2]

Frontier Molecular Orbitals and Energy Levels

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of a molecule.[3][4][5][6] The energy difference between them, the HOMO-LUMO gap, is a key parameter influencing the color of emitted light in OLEDs.[6] While most research focuses on this compound within metal complexes like fac-tris(this compound)iridium(III) (Ir(ppy)₃), these studies provide valuable insights into the ligand's intrinsic properties.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these properties.[1][7][8]

Table 1: Theoretical Electronic Properties of this compound and Related Complexes

| Property | Molecule/Complex | Value | Method | Source |

| Ionization Potential (Adiabatic) | fac-Ir(ppy)₃ | 5.86 eV | DFT (!B97X) | [9] |

| Ionization Potential (Vertical) | fac-Ir(ppy)₃ | 5.88 eV | DFT (!B97X) | [9] |

| T₁ – S₀ Energy Gap | fac-Ir(ppy)₃ | 2.30 eV | TD-DFT (BNL and ωB97X) | [9] |

| LUMO Energy Level | Pyrimidine derivatives | ≈ -3.2 to -3.26 eV | DFT | [3] |

Note: Data for isolated this compound is sparse in the literature; values are often reported for its metal complexes, which are heavily influenced by the central metal atom.

Photophysical Properties and Processes

The photophysical behavior of this compound is central to its function in OLEDs. The process begins with the absorption of UV light, which excites the molecule from its ground state (S₀) to an excited singlet state (S₁).[1] From this state, several decay pathways are possible, including fluorescence (radiative decay to S₀) and intersystem crossing (ISC) to a triplet state (T₁).[1] In the context of iridium complexes, this ISC is highly efficient, leading to phosphorescence from the T₁ state, a process that is crucial for achieving high quantum yields in OLEDs.[1][10]

Table 2: Photophysical Data for this compound Complexes

| Property | Complex | Value | Conditions | Source |

| Phosphorescence Emission Max (λ_max) | Bipyridine-based Ir(III) complexes | 479, 484, 488 nm | Thin film | [11] |

| External Quantum Efficiency (EQE) | Ir(ppy)₃-based OLED | up to 23.8% | Ultra-thin EML | [12] |

| T₁ – S₀ Energy Gap (Experimental) | fac-Ir(ppy)₃ | 2.44 eV | Experimental | [9] |